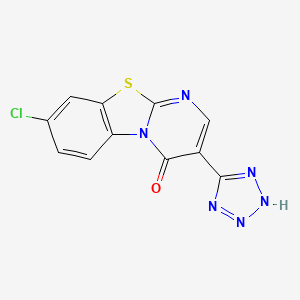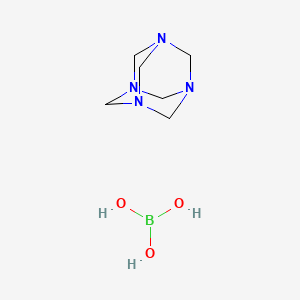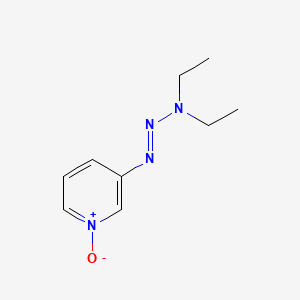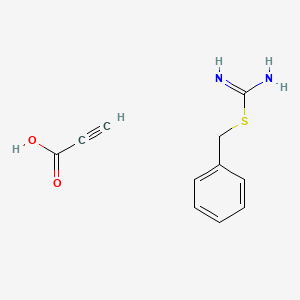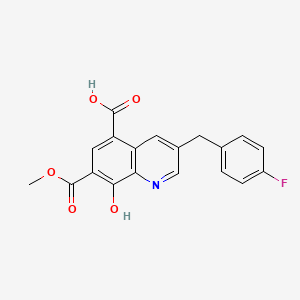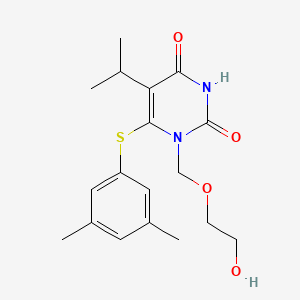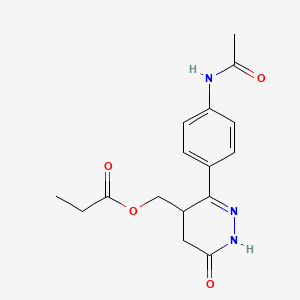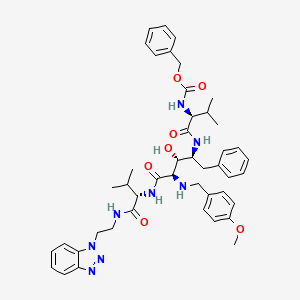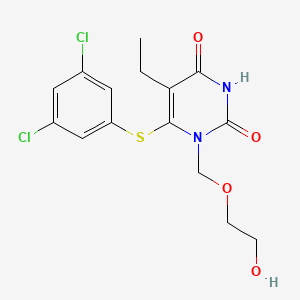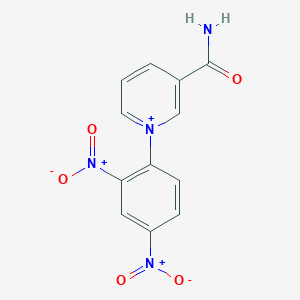
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the third position and a 2,4-dinitrophenyl group at the first position. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of 3-aminocarbonylpyridine with 2,4-dinitrophenyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing 2,4-dinitrophenyl group.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Hydrolysis: The aminocarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted pyridinium derivatives.
Reduction: Amino-substituted pyridinium derivatives.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with nucleophilic sites in target molecules. The electron-withdrawing nature of the 2,4-dinitrophenyl group enhances the electrophilicity of the pyridinium ring, facilitating nucleophilic attack. This can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- chloride
- Pyridinium, 3-(aminocarbonyl)-1-(4-nitrophenyl)-
- Pyridinium, 3-(aminocarbonyl)-1-(2,4-dichlorophenyl)-
Comparison: Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is unique due to the presence of both the aminocarbonyl and 2,4-dinitrophenyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it exhibits enhanced electrophilicity and a broader range of potential chemical reactions and applications.
Eigenschaften
CAS-Nummer |
47142-25-6 |
|---|---|
Molekularformel |
C12H9N4O5+ |
Molekulargewicht |
289.22 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21/h1-7H,(H-,13,17)/p+1 |
InChI-Schlüssel |
VWHZJMOVQGPJPN-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


